molecular formula C13H16O5 B8338017 Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate

Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate

Cat. No.: B8338017
M. Wt: 252.26 g/mol
InChI Key: QFPOVNANTMUCRB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate

InChI

InChI=1S/C13H16O5/c1-3-16-12(14)9-18-11-7-5-10(6-8-11)13(15)17-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

QFPOVNANTMUCRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 g (12 mmole) of ethyl 4-hydroxybenzoate were added to a N,N-dimethylformamide (10 ml) suspension including 0.32 g of sodium hydride under ice cooling. Furthermore, a N,N-dimethylformamide (5 ml) solution including 2.2 g (13 mmole) of ethyl bromoacetate was added dropwise thereto, and reaction was then carried out for 15 hours. After the reaction mixture had been concentrated, partition was carried out between ethyl acetate and water. The organic layer was then treated in an ordinary manner to obtain 2.9 g (yield: 96%) of ethyl 4-(2-ethoxy-2-oxo-ethoxy)benzoate.
Quantity
2 g
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reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
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0.32 g
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reactant
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2.2 g
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reactant
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5 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium hydride (min. 604 paraffinic dispersion, 2.95 g, about 74 mmol) was washed with anhydrous hexane in a nitrogen stream and suspended in anhydrous dimethylformamide. The obtained suspension was stirred under cooling with ice, followed by the dropwise addition of a solution of ethyl 4-hydroxybenzoate (11.2 g, 67 mmol) in dimethylformamide. The obtained mixture was stirred at room temperature for 30 minutes and cooled with ice again, followed by the dropwise addition of a solution of ethyl bromoacetate (12.9 g, 77 mmol) in anhydrous dimethylformamide. The obtained mixture was stirred at room temperature to complete a reaction. The reaction mixture was filtered to remove insolubles and the filtrate was concentrated under a reduced pressure. The residue was dissolved in diethyl ether and the obtained solution was washed with an aqueous solution of sodium hydrogencarbonate and an aqueous solution of common salt, dried and distilled to remove the solvent. The residue was purified by silica gel column chromatography. Yield: 16.8 g.
Quantity
2.95 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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11.2 g
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reactant
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0 (± 1) mol
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solvent
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12.9 g
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reactant
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solvent
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0 (± 1) mol
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solvent
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